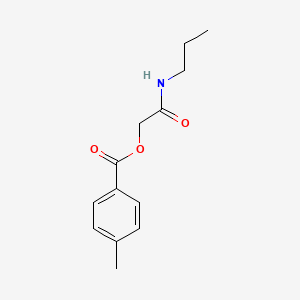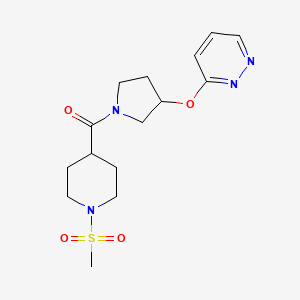
(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research. This dye is known for its ability to bind to DNA, making it useful in a variety of applications, including cell imaging and flow cytometry.
Wirkmechanismus
(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide binds to DNA by intercalating between the base pairs. This binding causes a shift in the fluorescence spectrum of the dye, making it useful for detecting changes in DNA conformation and structure. The binding of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide to DNA also causes a decrease in the fluorescence intensity of the dye, making it useful for detecting changes in DNA concentration.
Biochemical and Physiological Effects
(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. However, it is important to note that the binding of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide to DNA can interfere with DNA replication and transcription, making it important to use this dye with caution in certain experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is its ability to bind to DNA specifically, making it useful for studying the effects of drugs and other compounds on DNA. Additionally, (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is a highly sensitive dye, making it useful for detecting changes in DNA concentration and structure. However, it is important to note that the binding of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide to DNA can interfere with DNA replication and transcription, making it important to use this dye with caution in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide in scientific research. One potential application is in the study of DNA damage and repair mechanisms. (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide could be used to study the effects of various compounds on DNA damage and repair pathways. Another potential application is in the study of epigenetic modifications, such as DNA methylation and histone modifications. (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide could be used to study the effects of these modifications on DNA structure and function. Finally, (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide could be used in the development of new cancer therapies that target DNA structure and function.
Synthesemethoden
The synthesis of (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-cyano-3,4-diphenylthiazole with furan-2-carbaldehyde to produce (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide. This compound is then purified and used as the precursor for (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide. The final step involves the reaction of the precursor with a fluorescent dye to produce (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is commonly used in scientific research as a fluorescent dye for cell imaging and flow cytometry. This dye is known for its ability to bind to DNA, making it useful for studying the cell cycle, cell proliferation, and apoptosis. (Z)-2-cyano-2-(3,4-diphenylthiazol-2(3H)-ylidene)-N-(furan-2-ylmethyl)acetamide is also useful for studying the effects of drugs and other compounds on DNA.
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c24-14-20(22(27)25-15-19-12-7-13-28-19)23-26(18-10-5-2-6-11-18)21(16-29-23)17-8-3-1-4-9-17/h1-13,16H,15H2,(H,25,27)/b23-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXKWRQMXJGTGF-ATJXCDBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C(=O)NCC3=CC=CO3)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CS/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)
![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)
![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
![Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B2403172.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)


![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)
